molecular formula C20H18F4N2O4 B455965 [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2-methoxyphenoxy)methyl]phenyl}methanone

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2-methoxyphenoxy)methyl]phenyl}methanone

Cat. No.: B455965
M. Wt: 426.4g/mol
InChI Key: ODFFRTJGTIZZOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2-methoxyphenoxy)methyl]phenyl}methanone is a complex organic compound known for its unique chemical structure and properties This compound is part of the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2-methoxyphenoxy)methyl]phenyl}methanone typically involves multiple steps. One common method starts with the reaction of 3,5-bis(difluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form a hydrazone intermediate. This intermediate is then reacted with the Vilsmeier-Haack reagent to produce the pyrazole aldehyde .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2-methoxyphenoxy)methyl]phenyl}methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2-methoxyphenoxy)methyl]phenyl}methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2-methoxyphenoxy)methyl]phenyl}methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2-methoxyphenoxy)methyl]phenyl}methanone is unique due to its combination of difluoromethyl groups, a methoxyphenoxy moiety, and a pyrazole ring

Properties

Molecular Formula

C20H18F4N2O4

Molecular Weight

426.4g/mol

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[3-[(2-methoxyphenoxy)methyl]phenyl]methanone

InChI

InChI=1S/C20H18F4N2O4/c1-29-15-7-2-3-8-16(15)30-11-12-5-4-6-13(9-12)18(27)26-20(28,19(23)24)10-14(25-26)17(21)22/h2-9,17,19,28H,10-11H2,1H3

InChI Key

ODFFRTJGTIZZOO-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC2=CC(=CC=C2)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O

Canonical SMILES

COC1=CC=CC=C1OCC2=CC(=CC=C2)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O

Origin of Product

United States

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